![molecular formula C22H24N4OS B2946396 3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole CAS No. 946275-87-2](/img/structure/B2946396.png)
3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole is a synthetic compound often investigated for its diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole typically involves a multi-step process. A common method starts with the preparation of the triazole ring through cyclization reactions, followed by the attachment of the butylsulfanyl and ethoxyphenyl groups under controlled conditions. Specific reagents and catalysts are employed to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up through the use of automated reactors and stringent quality control measures. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial to achieving consistent results. Typically, flow chemistry and continuous processing are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions It Undergoes
3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole is known to undergo various chemical reactions, including:
Oxidation: Converts sulfanyl groups into sulfoxides or sulfones under oxidative conditions.
Reduction: Reduces specific functional groups in the presence of reducing agents.
Substitution: Allows for the exchange of specific groups with other functional moieties under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated reagents for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions often include sulfoxides, sulfones, reduced triazole derivatives, and substituted indoles, each with distinct physical and chemical properties.
Scientific Research Applications
3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole has a wide range of applications in scientific research:
Chemistry: : As a versatile intermediate in the synthesis of complex molecules.
Biology: : Investigated for its potential as a bioactive molecule in various assays.
Medicine: : Explored for its possible therapeutic effects, including anticancer and antimicrobial properties.
Industry: : Used in the development of materials with specific physical properties, such as semiconductors and polymers.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: : It interacts with specific enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: : It can influence cellular pathways related to signal transduction, metabolism, and gene expression, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-ethoxyphenyl)-1H-indole: : Similar structure but lacks the triazole and sulfanyl groups.
3-(butylsulfanyl)-1H-indole: : Contains the sulfanyl group but lacks the triazole and ethoxyphenyl groups.
5-(butylsulfanyl)-4-(4-ethoxyphenyl)-1,2,4-triazole: : Contains the triazole and sulfanyl groups but lacks the indole ring.
Highlighting Uniqueness
The uniqueness of 3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole lies in its combination of the triazole ring, the indole structure, and the specific substituents that impart distinct chemical reactivity and biological activity. This multifaceted structure enables a broad spectrum of applications, setting it apart from similar compounds.
In sum, this compound stands as a fascinating subject for further exploration and development, holding promise across multiple scientific disciplines.
Properties
IUPAC Name |
3-[5-butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-3-5-14-28-22-25-24-21(19-15-23-20-9-7-6-8-18(19)20)26(22)16-10-12-17(13-11-16)27-4-2/h6-13,15,23H,3-5,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQHXGSACJKOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)OCC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(thiophen-2-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2946315.png)
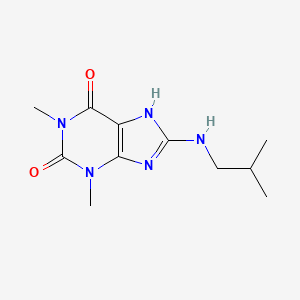
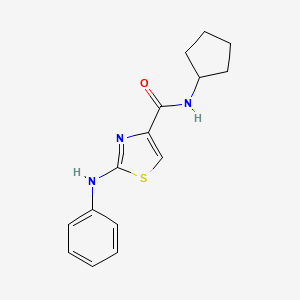
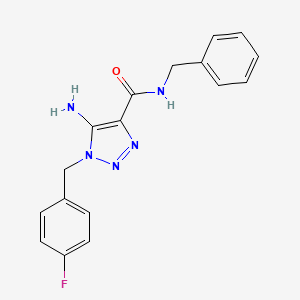
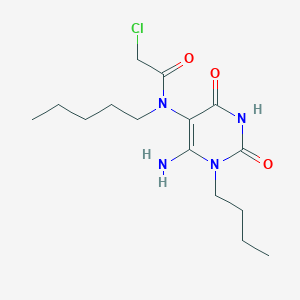
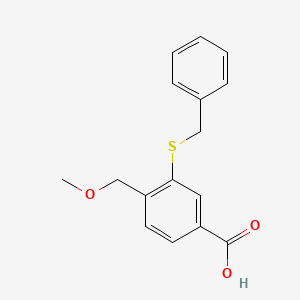
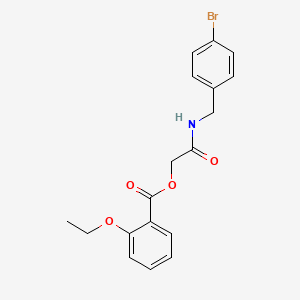
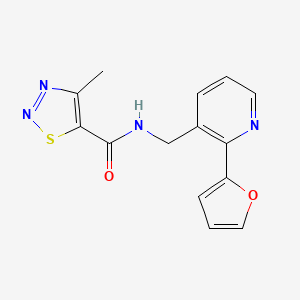
![2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2946326.png)
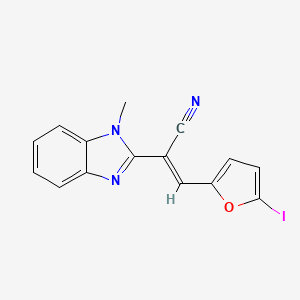
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2946329.png)
![6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2946331.png)
![5-(4-METHYLPIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2946332.png)
![propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2946336.png)
